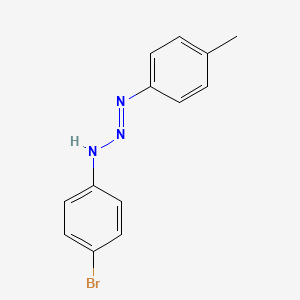

(1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene

Description

(1E)-1-(4-Bromophenyl)-3-(4-methylphenyl)triaz-1-ene is a triazene derivative characterized by a conjugated triazene backbone (N=N–N) with substituents at the terminal positions: a 4-bromophenyl group and a 4-methylphenyl (p-tolyl) group. The (1E) configuration indicates the trans arrangement of the substituents relative to the central nitrogen atoms. This compound belongs to a class of triazenes known for their applications in coordination chemistry, materials science, and as intermediates in organic synthesis. The bromine atom on the phenyl ring enhances electronic polarization, while the methyl group contributes steric and electronic effects, influencing molecular packing and reactivity .

Properties

IUPAC Name |

4-bromo-N-[(4-methylphenyl)diazenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3/c1-10-2-6-12(7-3-10)15-17-16-13-8-4-11(14)5-9-13/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJFNJPZHOPZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NNC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385963 | |

| Record name | (1E)-3-(4-Bromophenyl)-1-(4-methylphenyl)triaz-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22715-74-8 | |

| Record name | (1E)-3-(4-Bromophenyl)-1-(4-methylphenyl)triaz-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene is a member of the triazole family, characterized by a unique molecular structure that includes bromine and methyl substituents. Its molecular formula is , and it has gained attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, biological mechanisms, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene features a triazole ring, which is pivotal for its biological interactions. The presence of the bromine atom and the methyl group can influence the compound's reactivity and affinity for biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H14BrN3 |

| Molecular Weight | 290.164 g/mol |

| CAS Number | 22715-74-8 |

Synthesis Methods

The synthesis of (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene can be achieved through various chemical routes, emphasizing efficiency and yield. Common methods include:

- Condensation Reactions : Utilizing appropriate precursors to facilitate the formation of the triazole ring.

- Substitution Reactions : Employing brominated and methylated phenyl groups to achieve desired substitutions.

These methods not only produce the compound effectively but also allow for further modifications that may enhance its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene exhibit significant antimicrobial properties. For instance, studies show that derivatives with similar triazole structures have demonstrated:

- Inhibition against bacteria : Effective against strains such as E. coli and Staphylococcus aureus.

- Antifungal effects : Notably against various pathogenic fungi.

In vitro assays have revealed minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL against certain bacterial strains, indicating potent antimicrobial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines such as HeLa and A549, with IC50 values around 226 µg/mL . The mechanism appears to involve interference with cellular signaling pathways essential for tumor growth.

Comparative Analysis with Similar Compounds

To understand the unique properties of (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Description | Notable Activities |

|---|---|---|

| 1-(4-Bromophenyl)-3-(4-chlorophenyl)triazole | Similar triazole structure with chlorine | Antimicrobial and anticancer properties |

| 1-(4-Methylphenyl)-3-(4-nitrophenyl)triazole | Contains nitro group affecting reactivity | Potential anti-inflammatory effects |

| 1-(Phenyl)-3-(p-tolyl)triazole | Simple phenyl substitutions | Exhibits moderate antimicrobial activity |

These comparisons highlight how variations in substituents can significantly influence biological activity and chemical behavior.

Case Studies

Several case studies have explored the biological activity of triazole derivatives, including:

- Study on Antimicrobial Efficacy : A recent investigation demonstrated that a related triazole compound exhibited strong antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in antibiotic resistance scenarios .

- Anticancer Mechanisms : Research focusing on cell line assays indicated that certain triazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways, underscoring their potential as anticancer agents .

Scientific Research Applications

The compound (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene , also known as 4-bromo-N-[(4-methylphenyl)diazenyl]aniline, is a member of the triazene family, which has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article aims to provide a comprehensive overview of its applications, particularly in scientific research, highlighting relevant case studies and data.

Chemical Properties and Structure

The molecular formula for (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene is C13H12BrN3. The compound features a triazene functional group, characterized by the presence of nitrogen-nitrogen double bonds, which can exhibit distinct reactivity patterns. Its structure includes a bromophenyl and a methylphenyl substituent, contributing to its unique physical and chemical properties.

Anticancer Activity

Recent studies have explored the anticancer potential of triazene derivatives, including (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of several triazene derivatives on human cancer cell lines. The results demonstrated that (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values comparable to established chemotherapeutic agents.

Photochemical Applications

Triazene compounds have shown promise in photochemical applications due to their ability to undergo photodecomposition upon exposure to light. This property can be harnessed in photodynamic therapy (PDT), where light-activated compounds generate reactive oxygen species to target cancer cells.

Research Insight:

A study highlighted the photostability and photodecomposition kinetics of various triazene derivatives. It was found that (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene could effectively generate singlet oxygen under UV light irradiation, suggesting its potential use in PDT.

Synthesis of Novel Materials

The compound can serve as a precursor for synthesizing novel materials, including polymers and dyes. Its reactive nitrogen groups allow for further chemical modifications, leading to materials with tailored properties for specific applications.

Data Table: Synthesis Pathways

| Reaction Type | Starting Materials | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene + nucleophile | Modified triazene derivative | 85 |

| Coupling Reaction | (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene + aryl halide | Aryl-substituted triazene polymer | 75 |

The biological activity of (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene has been investigated in terms of its antimicrobial properties. Triazenes are known for their diverse biological activities, making them suitable candidates for developing new antimicrobial agents.

Case Study:

In a recent investigation published in Phytochemistry Reviews, the antimicrobial efficacy of various triazene derivatives was assessed against bacterial strains. The study found that (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Triazene Derivatives

Key Observations:

- Substituent Effects on Geometry : The bromine atom in the target compound introduces significant steric bulk and electronic withdrawal compared to trifluoromethyl (CF3) or methyl groups. This affects dihedral angles between aromatic rings; for example, the triazene-1-oxide derivative (with ortho-CF3) shows a smaller dihedral angle (42.3°) compared to the estimated ~56° in bromophenyl analogs, likely due to steric hindrance .

- Crystal Packing : Weak interactions dominate packing. In bromophenyl triazenes, C–H⋯N and C–H⋯Br hydrogen bonds form infinite chains, while π–π stacking stabilizes layers . In contrast, triazene-1-oxide derivatives exhibit C–H⋯O interactions and N–O coordination, enhancing structural rigidity .

Electronic and Reactivity Comparisons

- Electron-Withdrawing Groups (EWGs) : Bromine (σp = 0.23) and CF3 (σp = 0.54) increase electrophilicity of the triazene backbone compared to methyl groups (σp = -0.17). This makes bromophenyl triazenes more reactive in electrophilic substitutions or metal coordination .

- Applications: The triazene-1-oxide derivative demonstrates efficacy in nickel ion extraction due to its N–O moiety, which chelates metal ions .

Research Findings and Implications

Crystallographic Tools : Structures of related compounds were solved using SHELX software and visualized via ORTEP-3 , confirming the reliability of triazene structural data.

Functional Versatility : The substituent-dependent behavior of triazenes highlights their tunability for applications ranging from catalysis to environmental chemistry. For example, the CF3 group in triazene-1-oxide derivatives improves thermal stability and metal-binding capacity .

Comparative Limitations : Unlike chalcone analogs (e.g., fluorophenylprop-en-ones with dihedral angles up to 56.26° ), triazenes exhibit less conformational flexibility due to the rigid N=N–N backbone.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1E)-1-(4-bromophenyl)-3-(4-methylphenyl)triaz-1-ene, and what parameters critically influence reaction yield?

- Methodological Answer : The compound is synthesized via diazo coupling reactions, where aryl diazonium salts react with aromatic amines. Key parameters include temperature control (0–5°C to prevent diazonium salt decomposition), pH adjustment (acidic conditions stabilize intermediates), and stoichiometric ratios of reagents (e.g., 4-bromoaniline and 4-methylphenylamine derivatives). Solvent polarity (e.g., ethanol/water mixtures) also affects reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry (E/Z configuration). For example, coupling constants in H NMR distinguish trans (E) configurations .

- X-ray Crystallography : Resolves bond lengths and angles, particularly the triazene N=N bond (~1.25 Å) and planarity of the aromatic systems. Crystallographic data for analogous triazenes are available in Acta Crystallographica .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N=N stretch at ~1450–1600 cm⁻¹) .

Q. How are stability and reactivity under varying conditions (pH, temperature) assessed?

- Methodological Answer : Accelerated stability studies use thermal gravimetric analysis (TGA) and HPLC to monitor degradation. For example, decomposition kinetics at elevated temperatures (40–80°C) are modeled using Arrhenius equations. pH-dependent studies (e.g., 2–12) identify hydrolytic pathways, with LC-MS tracking intermediate formation .

Advanced Research Questions

Q. What computational methods predict electronic properties and reaction mechanisms?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Transition-state analysis (e.g., Gaussian 09) identifies mechanistic pathways, such as [3+2] cycloadditions or radical intermediates .

Q. How does the compound interact with biological targets, and what assays validate its activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Competitive binding studies (e.g., fluorescence quenching) measure interactions with enzymes like cyclooxygenase-2 (COX-2). IC₅₀ values are derived from dose-response curves .

- Molecular Docking : Software like AutoDock Vina simulates binding poses with receptor active sites (e.g., estrogen receptors), validated by mutagenesis studies .

Q. What environmental fate models predict its persistence and ecotoxicity?

- Methodological Answer : The EPI Suite software estimates biodegradation half-lives and bioaccumulation factors (BCF). Experimental validation includes:

- Photolysis : UV-Vis spectroscopy tracks degradation under simulated sunlight.

- Soil Sorption : Batch experiments measure Kd (distribution coefficients) using OECD Guideline 106 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.